2-Oxopropyl 2-nitrobenzoate
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Overview
Description
2-Oxopropyl 2-nitrobenzoate is an organic compound with the molecular formula C10H9NO5. It is characterized by the presence of both a nitro group and an ester linkage, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Scientific Research Applications
2-Oxopropyl 2-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxopropyl 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-oxopropanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and optimized reaction conditions, such as temperature control and the use of efficient catalysts, are crucial for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the oxopropyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester linkage is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Mechanism of Action
The mechanism of action of 2-Oxopropyl 2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The ester linkage can be hydrolyzed by esterases, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Methyl 2-nitrobenzoate: Similar in structure but with a methyl ester group instead of an oxopropyl group.
Ethyl 2-nitrobenzoate: Contains an ethyl ester group.
2-Nitrobenzyl alcohol: Lacks the ester linkage but contains the nitro group and a hydroxyl group.
Uniqueness: 2-Oxopropyl 2-nitrobenzoate is unique due to the presence of both an oxopropyl group and a nitro group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-oxopropyl 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-7(12)6-16-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWBMCHVHSEFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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